An In-depth Technical Guide to 3-Methyl-3H-imidazo[4,5-b]pyridine-6-carbonitrile: Core Properties and Scientific Applications
An In-depth Technical Guide to 3-Methyl-3H-imidazo[4,5-b]pyridine-6-carbonitrile: Core Properties and Scientific Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the fundamental properties of 3-Methyl-3H-imidazo[4,5-b]pyridine-6-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry. As a derivative of the imidazo[4,5-b]pyridine scaffold, a known purine isostere, this molecule holds potential for diverse therapeutic applications. This document delves into its chemical structure, physicochemical properties, synthesis methodologies, and known biological context. Detailed experimental protocols, data presentation in tabular and graphical formats, and a thorough reference list are provided to support researchers in their exploration of this compound's potential.
Introduction: The Scientific Merit of the Imidazo[4,5-b]pyridine Scaffold
The imidazo[4,5-b]pyridine core is a privileged heterocyclic system in drug discovery, largely owing to its structural resemblance to endogenous purines.[1][2] This similarity allows imidazo[4,5-b]pyridine derivatives to interact with a wide array of biological targets, including kinases, G-protein coupled receptors, and enzymes involved in cellular signaling pathways.[3][4] Consequently, this scaffold is a cornerstone in the development of novel therapeutics for oncology, inflammatory diseases, and infectious agents.[5][6] The introduction of a methyl group at the 3-position of the imidazole ring and a carbonitrile group at the 6-position of the pyridine ring, as in 3-Methyl-3H-imidazo[4,5-b]pyridine-6-carbonitrile, modulates the molecule's electronic and steric properties, offering a unique profile for potential drug-target interactions.
This guide aims to be a foundational resource for researchers, providing a detailed examination of the core basic properties of 3-Methyl-3H-imidazo[4,5-b]pyridine-6-carbonitrile to facilitate its application in scientific research and drug development endeavors.
Core Chemical and Physical Properties
A thorough understanding of the physicochemical properties of a compound is paramount for its effective use in research and development. The following section details the known and predicted properties of 3-Methyl-3H-imidazo[4,5-b]pyridine-6-carbonitrile.
Chemical Identity
The fundamental chemical identifiers for 3-Methyl-3H-imidazo[4,5-b]pyridine-6-carbonitrile are summarized in the table below.
| Property | Value | Source |
| CAS Number | 1186310-93-9 | [7] |
| Molecular Formula | C₈H₆N₄ | [7] |
| Molecular Weight | 158.16 g/mol | [7] |
| SMILES | Cn1cnc2cc(cnc12)C#N | |
| InChI | 1S/C8H6N4/c1-12-5-11-7-2-6(3-9)4-10-8(7)12/h2,4-5H,1H3 | |
| InChIKey | SRIALOFVTNQJFU-UHFFFAOYSA-N |
Physicochemical Characteristics
| Property | Predicted/Reported Value | Notes and Rationale |
| pKa | Basic pKa: ~3-4, Acidic pKa: ~10-11 | The pyridine nitrogen is expected to be the most basic site. The N-H proton of the imidazole ring is weakly acidic. These are estimations based on related heterocyclic structures and computational prediction tools.[8][9] |
| Aqueous Solubility | Low to moderate | The presence of polar nitrogen atoms and the nitrile group may confer some water solubility, but the fused aromatic ring system suggests it is not highly soluble. Experimental determination is recommended. |
| LogP | 1.0 - 2.0 | The octanol-water partition coefficient is predicted to be in this range, indicating moderate lipophilicity. This is a common characteristic for orally bioavailable drug candidates. |
| Appearance | Solid | |
| Stability | Stable under standard laboratory conditions. | The methyl group on the imidazole nitrogen enhances stability.[3] However, stability studies under various pH and temperature conditions are recommended for specific applications. |
Synthesis and Purification
The synthesis of 3-Methyl-3H-imidazo[4,5-b]pyridine-6-carbonitrile can be approached through the methylation of a suitable imidazo[4,5-b]pyridine-6-carbonitrile precursor. The following protocol is a representative method based on established procedures for the N-alkylation of related imidazo[4,5-b]pyridine cores.[10]
Proposed Synthetic Pathway
Caption: Proposed synthesis of the target compound via N-methylation.
Detailed Experimental Protocol: N-Methylation
Disclaimer: This protocol is a proposed method based on analogous reactions and should be optimized for safety and efficiency in a laboratory setting.
Materials:
-
3H-Imidazo[4,5-b]pyridine-6-carbonitrile (starting material)
-
Methyl iodide (CH₃I)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium Carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3H-imidazo[4,5-b]pyridine-6-carbonitrile (1.0 eq).
-
Solvent Addition: Add anhydrous DMF to dissolve the starting material.
-
Base Addition: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise. Caution: NaH reacts violently with water and is flammable. Handle with appropriate care. Alternatively, potassium carbonate (2.5 eq) can be used as a milder base.
-
Methylation: Stir the mixture at 0 °C for 30 minutes. Then, add methyl iodide (1.5 eq) dropwise.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of DMF).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-Methyl-3H-imidazo[4,5-b]pyridine-6-carbonitrile.
Biological Activity and Potential Applications
The imidazo[4,5-b]pyridine scaffold is a well-established pharmacophore, and its derivatives have been investigated for a multitude of biological activities.
Kinase Inhibition: A Prominent Therapeutic Target
A significant body of research has focused on imidazo[4,5-b]pyridine derivatives as inhibitors of various protein kinases.[6][11] Kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. The structural similarity of the imidazo[4,5-b]pyridine core to the adenine moiety of ATP allows these compounds to act as competitive inhibitors in the ATP-binding pocket of kinases.
While the specific kinase targets of 3-Methyl-3H-imidazo[4,5-b]pyridine-6-carbonitrile have not been explicitly detailed in the available literature, its structural features suggest potential activity against kinases implicated in cell proliferation and survival pathways.
Caption: Competitive inhibition of ATP binding to a kinase active site.
Other Potential Therapeutic Areas
Beyond kinase inhibition, the imidazo[4,5-b]pyridine scaffold has demonstrated a broad spectrum of biological activities, including:
-
Antimicrobial Activity: Some derivatives have shown efficacy against various bacterial and fungal strains.[12]
-
Antiviral Activity: Certain imidazo[4,5-b]pyridines have been investigated for their potential to inhibit viral replication.[5]
-
Anti-inflammatory Properties: The modulation of inflammatory pathways has been observed with some compounds from this class.[5]
The specific biological profile of 3-Methyl-3H-imidazo[4,5-b]pyridine-6-carbonitrile warrants further investigation to elucidate its primary mechanism of action and therapeutic potential.
Analytical Methodologies
The characterization and quantification of 3-Methyl-3H-imidazo[4,5-b]pyridine-6-carbonitrile can be achieved using standard analytical techniques.
Chromatographic Methods
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method would be suitable for assessing the purity and for quantification. A C18 column with a mobile phase gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid for improved peak shape) is a good starting point for method development.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for confirming the molecular weight of the synthesized compound and for identifying any impurities or metabolites in biological matrices.
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will provide characteristic signals for the aromatic protons on the pyridine and imidazole rings, as well as a singlet for the N-methyl group. The chemical shifts and coupling constants will be crucial for confirming the structure. Based on related structures, the aromatic protons are expected in the δ 7.0-9.0 ppm range, and the N-methyl protons around δ 3.9-4.1 ppm.[10]
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for all eight carbon atoms in the molecule, including the carbon of the nitrile group (typically in the δ 115-120 ppm range).
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of the molecule.
Conclusion and Future Directions
3-Methyl-3H-imidazo[4,5-b]pyridine-6-carbonitrile represents a promising scaffold for the development of novel therapeutic agents. Its structural analogy to purines, coupled with the specific substitutions on the heterocyclic core, suggests a high potential for interaction with various biological targets, particularly protein kinases. This technical guide has provided a foundational understanding of its chemical and physical properties, a plausible synthetic route, and an overview of its potential biological applications.
Future research should focus on the experimental determination of its physicochemical properties, optimization of its synthesis, and a comprehensive biological evaluation to identify its specific molecular targets and mechanism of action. Such studies will be instrumental in unlocking the full therapeutic potential of this intriguing molecule.
References
-
Jarmoni, K., Misbahi, K., & Ferrières, V. (2023). Imidazo[4,5-b]pyridines: from kinase inhibitors to more diversified biological properties. Current medicinal chemistry. Advance online publication. [Link]
-
Sastre, J., & Shields, G. C. (2016). Prediction of pKa values using the PM6 semiempirical method. PeerJ, 4, e1958. [Link]
-
Al-Burican, A. S., et al. (2023). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS Omega, 8(34), 30987–31002. [Link]
-
ResearchGate. (2016). Prediction of pKa values using the PM6 semiempirical method. Retrieved from [Link]
-
Jabri, Z., et al. (2022). NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CARLO SIMULATIONS. Journal of Chemical Technology and Metallurgy, 57(3), 451-463. Retrieved from [Link]
-
FULIR. (n.d.). Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives. Retrieved from [Link]
-
Shelke, R. N., et al. (2017). Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. European Journal of Chemistry, 8(1), 25-32. [Link]
-
Xu, Y., et al. (2017). Design, synthesis and biological evaluation of novel 3H-imidazole [4,5-b] pyridine derivatives as selective mTOR inhibitors. Bioorganic & medicinal chemistry letters, 27(15), 3429–3433. [Link]
-
ACS Publications. (2003). Efficient Synthesis of 3H-Imidazo[4,5-b]pyridines from Malononitrile and 5-Amino-4-(cyanoformimidoyl)imidazoles. The Journal of Organic Chemistry, 68(2), 276–282. [Link]
-
Dayakar, G., & Jeyanthi, A. (2013). Synthesis of 1-(3H-imidazo[4,5-b]pyridin-2-yl) - Der Pharma Chemica, 5(6), 339-340. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 3-Methyl-3H-imidazo[4,5-b]pyridin-6-ol. Retrieved from [Link]
-
Butković, K., et al. (2018). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. Molecules, 23(10), 2645. [Link]
-
Kantevari, S., et al. (2020). A review on the biological activity of imidazo (4,5-b) pyridines and related compounds. Mini reviews in medicinal chemistry, 20(1), 44-63. Retrieved from [Link]
-
ResearchGate. (2017). Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 3-Methyl-3H-imidazo[4,5-b]pyridin-6-ol. Retrieved from [Link]
-
ResearchGate. (2021). Evaluation of the pKa's of Quinazoline Derivatives : Usage of Quantum Mechanical Based Descriptors. Retrieved from [Link]
-
PubMed. (2023). Imidazo[4,5-b]pyridines: from kinase inhibitors to more diversified biological properties. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 3H-imidazo[4,5-b]pyridine-5-carboxylate. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. journal.uctm.edu [journal.uctm.edu]
- 3. Buy Methyl 3-methyl-3H-imidazo[4,5-b]pyridine-6-carboxylate (EVT-1729054) | 1171920-82-3 [evitachem.com]
- 4. Design, synthesis and biological evaluation of novel 3H-imidazole [4,5-b] pyridine derivatives as selective mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. Prediction of pKa values using the PM6 semiempirical method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. 3-Methyl-3H-imidazo[4,5-b]pyridin-6-ol [myskinrecipes.com]
- 12. researchgate.net [researchgate.net]
